2-(pyridin-2-ylamino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
2-(pyridin-2-ylamino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide is a complex organic compound that features a combination of pyridine, thiazole, and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Might interact with biological receptors, making it a candidate for drug development.
Medicine
Anticancer: Potential use in the development of anticancer agents.
Antimicrobial: Might exhibit antimicrobial properties.
Industry
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylamino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the pyridine ring: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Introduction of the thiophene ring: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the carboxamide group: This usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Amines from the reduction of the carboxamide group.
Substitution products: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylamino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Inhibiting their activity or altering their function.
Interference with cellular pathways: Affecting processes such as cell division or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-ylamino)-N-(2-(furan-2-yl)ethyl)thiazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(pyridin-2-ylamino)-N-(2-(phenyl)ethyl)thiazole-4-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring might confer unique electronic properties.
Combination of Rings: The combination of pyridine, thiazole, and thiophene rings might result in unique biological activities.
Properties
IUPAC Name |
2-(pyridin-2-ylamino)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-14(17-8-6-11-4-3-9-21-11)12-10-22-15(18-12)19-13-5-1-2-7-16-13/h1-5,7,9-10H,6,8H2,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFRKJFCOVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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